molecular formula C13H15F2NO6 B591482 (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate CAS No. 220352-39-6

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate

Cat. No.: B591482
CAS No.: 220352-39-6
M. Wt: 319.261
InChI Key: FXPRRXBPZROCLZ-ABXGAMCJSA-N
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Description

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a cyclopropanamine moiety substituted with a difluorophenyl group and paired with a dihydroxysuccinate counterion. The stereochemistry of the compound is specified by the (1R,2S) and (2R,3R) configurations, which play a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: This step involves the cyclopropanation of a suitable alkene precursor using a reagent such as diazomethane or a Simmons-Smith reagent.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a difluorobenzene derivative.

    Amine Functionalization: The cyclopropane intermediate is then functionalized to introduce the amine group, often through reductive amination or other amine-forming reactions.

    Formation of the Dihydroxysuccinate Salt: The final step involves the reaction of the amine with dihydroxysuccinic acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved may include neurotransmitter regulation or enzyme inhibition, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate
  • (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate

Uniqueness

Compared to similar compounds, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate is unique due to the presence of fluorine atoms, which can significantly alter its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are crucial.

Properties

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.C4H6O6/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;5-1(3(7)8)2(6)4(9)10/h1-3,6,9H,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9+;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPRRXBPZROCLZ-ABXGAMCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680608
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220352-39-6
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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